7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide
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Overview
Description
“7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide” is a chemical compound. Benzofuran compounds, which this compound is a part of, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of similar compounds has been outlined in a few studies. For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been synthesized and assessed for their anti-inflammatory activity .Molecular Structure Analysis
Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions. Its chemical structure is composed of fused benzene and furan rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Mechanism of Action
Target of Action
The primary targets of 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide are the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
this compound interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the activity of these enzymes, leading to a decrease in the production of NO and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in the inflammatory response . By reducing the production of NO and prostaglandins, the compound disrupts the signaling pathways that lead to inflammation .
Pharmacokinetics
The compound has been shown to inhibit the production of no at non-cytotoxic concentrations , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2 . This leads to a decrease in the production of NO and prostaglandins, thereby inhibiting the inflammatory response .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Biochemical Analysis
Biochemical Properties
The compound 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide has been found to interact with key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . These interactions are believed to be hydrophobic in nature .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of iNOS and COX-2, leading to a decrease in their activity . This results in a reduction in the production of pro-inflammatory mediators .
Properties
IUPAC Name |
7-methoxy-N-(6-morpholin-4-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-13-4-2-3-12-9-14(26-17(12)13)18(23)21-15-10-16(20-11-19-15)22-5-7-25-8-6-22/h2-4,9-11H,5-8H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPOYQAWPUQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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